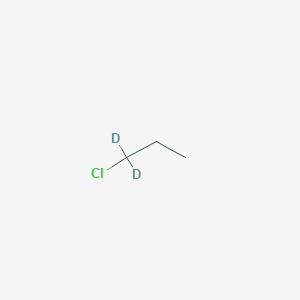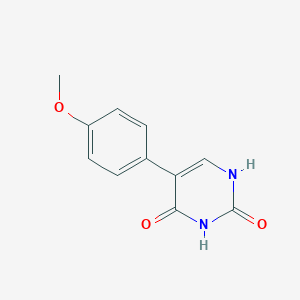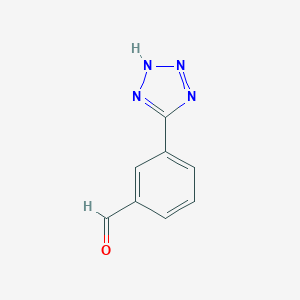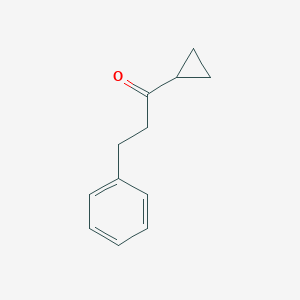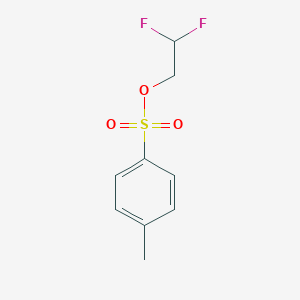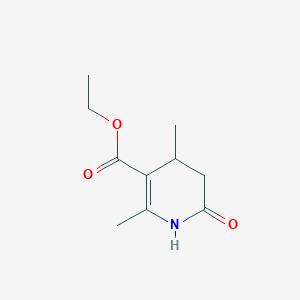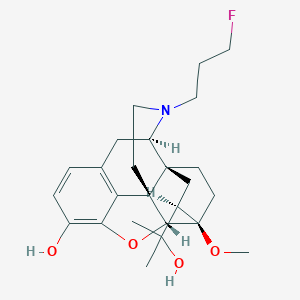
N-(3-Fluoropropyl)-N-nordiprenorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoropropyl)-N-nordiprenorphine (FNDP) is a synthetic opioid compound that has gained attention in recent years due to its potential applications in scientific research. FNDP is a derivative of the opioid receptor agonist, diprenorphine, and has been shown to have a high affinity for the mu-opioid receptor.
Wirkmechanismus
N-(3-Fluoropropyl)-N-nordiprenorphine acts on the mu-opioid receptor in the brain and spinal cord to produce analgesic effects. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. N-(3-Fluoropropyl)-N-nordiprenorphine binds to the receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to the inhibition of pain transmission.
Biochemische Und Physiologische Effekte
N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce analgesic effects in animal models of pain. In addition to its analgesic effects, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce other physiological effects, including respiratory depression, sedation, and hypothermia. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its high affinity for the mu-opioid receptor, which allows for the selective activation of the receptor. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to have a longer duration of action compared to other opioids, making it useful for studying the long-term effects of opioid exposure. One limitation of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its potential for abuse and addiction, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Fluoropropyl)-N-nordiprenorphine. One area of research is the development of novel opioids that have reduced potential for abuse and addiction. Another area of research is the development of opioid-based therapies for the treatment of chronic pain that have fewer side effects than currently available medications. Additionally, the use of N-(3-Fluoropropyl)-N-nordiprenorphine in combination with other drugs, such as non-opioid analgesics, may provide a more effective and safer approach to pain management.
Synthesemethoden
The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine involves the reaction of diprenorphine with 3-fluoropropyl bromide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3-Fluoropropyl)-N-nordiprenorphine. The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine has been described in detail in a study published by researchers at the University of North Carolina.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoropropyl)-N-nordiprenorphine has been used in scientific research to study the mu-opioid receptor and its role in pain management. N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to be a potent and selective mu-opioid receptor agonist, making it a valuable tool for studying the receptor's function. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their potential for abuse and addiction.
Eigenschaften
CAS-Nummer |
125828-20-8 |
|---|---|
Produktname |
N-(3-Fluoropropyl)-N-nordiprenorphine |
Molekularformel |
C25H34FNO4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
XNKPKLJCHQDNQO-AEXPAKOBSA-N |
Isomerische SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Kanonische SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Synonyme |
3-FPND N-(3-(18F)-fluoropropyl)-N-nordiprenorphine N-(3-fluoropropyl)-N-nordiprenorphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
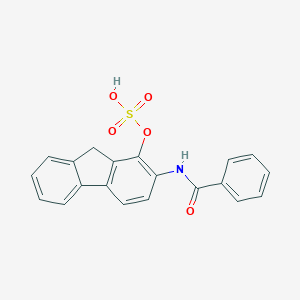
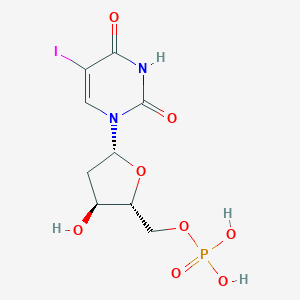


![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
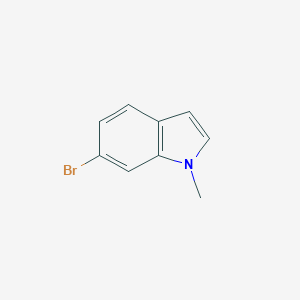
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
